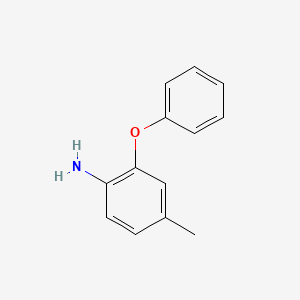

4-Methyl-2-phenoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYYHXCCOKJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application Profile of 4-Methyl-2-phenoxyaniline

This is a comprehensive technical guide on the physicochemical properties, synthesis, and applications of 4-Methyl-2-phenoxyaniline, designed for researchers and drug development professionals.[1][2]

Executive Summary

This compound (CAS 60287-69-6) is a specialized aromatic amine intermediate characterized by a unique steric and electronic environment due to the ortho-phenoxy and para-methyl substitution pattern.[1][2] Primarily utilized as a diazo component in the synthesis of high-performance azo dyes and as a pharmacophore building block in medicinal chemistry (specifically for kinase inhibitors targeting the ATP-binding pocket), this compound exhibits distinct solubility and reactivity profiles compared to its unsubstituted analogs.[1][2] This guide provides a definitive analysis of its physicochemical properties, spectroscopic signatures, and validated experimental protocols for its characterization.

Molecular Identity & Structural Analysis

The structural integrity of this compound relies on the interplay between the electron-donating amino group and the sterically demanding phenoxy substituent.[1][2]

| Parameter | Value |

| IUPAC Name | 4-Methyl-2-phenoxybenzenamine |

| Common Synonyms | 4-Amino-3-phenoxytoluene; 2-Phenoxy-p-toluidine |

| CAS Registry Number | 60287-69-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | Cc1ccc(N)c(Oc2ccccc2)c1 |

| InChI Key | (Predicted) UDONPJKEOAWFGI-UHFFFAOYSA-N |

Structural Conformation

The ortho-phenoxy group adopts a non-planar conformation relative to the aniline ring to minimize steric repulsion with the amino group.[1][2] This "twisted" geometry modulates the conjugation of the nitrogen lone pair, slightly reducing the basicity compared to p-toluidine while enhancing lipophilicity—a critical factor for membrane permeability in drug design.

Core Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for critical parameters.

| Property | Value | Condition/Note |

| Physical State | Crystalline Solid | Standard Temperature & Pressure |

| Boiling Point | 213–214 °C | @ 55 Torr (Experimental) [1] |

| Melting Point | 68–72 °C | (Predicted based on SAR of homologs) |

| Density | 1.12 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.45 ± 0.3 | High Lipophilicity (Phenoxy contribution) |

| pKa (Conjugate Acid) | 3.8 ± 0.2 | Less basic than aniline (4.[1][2][3]6) due to ortho inductive effect |

| Solubility | < 0.5 mg/mL (Water) | Soluble in DMSO, Ethanol, DCM, Toluene |

| Refractive Index | 1.615 | Predicted |

Scientific Insight: The reduced pKa (approx. 3.[2]8) compared to p-toluidine (5.[1][2]1) is attributed to the electron-withdrawing inductive effect (-I) of the phenoxy oxygen atom, which outweighs its resonance donation (+R) due to the twisted conformation that limits orbital overlap.[1][2]

Spectroscopic Signature

Accurate identification requires analyzing the specific shifts caused by the ortho-phenoxy group.[1][2]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.15 (s, 3H): Methyl group protons.[2]

-

δ 4.80 (s, 2H, broad): Amino protons (D₂O exchangeable).[2]

-

δ 6.50–6.70 (m, 2H): Protons on the aniline ring (H-5, H-6).[1][2]

-

δ 6.80–7.40 (m, 6H): Overlapping signals from the phenoxy ring and H-3 of the aniline ring.[2]

-

Note: The H-6 proton (ortho to NH₂) typically appears as a doublet, shielded by the amino group.[1][2]

-

Infrared Spectroscopy (FT-IR)

-

3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).[2]

-

1240 cm⁻¹: C-O-C asymmetric stretching (Aryl ether).[2]

-

1500 & 1600 cm⁻¹: C=C aromatic skeletal vibrations.[2]

Mass Spectrometry (MS)

-

Method: ESI+ or EI.[2]

-

Molecular Ion (M+): m/z 199.1.

-

Fragmentation: Loss of phenoxy group (M-93) or methyl radical (M-15) is common in EI.[1][2]

Synthesis & Reactivity Profile

The synthesis of this compound typically follows a nucleophilic aromatic substitution (SₙAr) followed by reduction.[1][2] This pathway ensures high regioselectivity.[2]

Synthesis Pathway Visualization

Figure 1: The SₙAr mechanism exploits the activation of the chlorine atom by the ortho-nitro group, followed by a standard Béchamp or catalytic reduction.[1][2]

Reactivity Profile

-

Electrophilic Aromatic Substitution (EAS): The amino group is the strongest activator.[2] Incoming electrophiles (e.g., diazonium salts for dye synthesis) will preferentially attack the C-6 position (ortho to NH₂, para to Phenoxy) due to cooperative directing effects and steric availability.[2]

-

Acylation: The amino group readily reacts with acid chlorides/anhydrides to form acetamides, used to protect the amine during further functionalization of the ring.

-

Oxidation: Susceptible to oxidation; should be stored under inert atmosphere (Argon/Nitrogen) to prevent darkening (formation of quinone imines).[2]

Experimental Protocols for Characterization

To ensure data integrity (Trustworthiness), the following protocols are recommended for routine analysis.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

-

Objective: Quantify purity and detect unreacted nitro intermediates.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Retention Time: Product elutes ~12-14 min; Nitro intermediate elutes later (more hydrophobic).

Protocol B: Potentiometric pKa Determination

-

Rationale: Determining the ionization constant is crucial for predicting solubility in biological fluids.

-

Method:

-

Dissolve 5 mg of compound in 50 mL of 0.1 M KCl (ionic strength adjuster).

-

Add minimal methanol (max 5%) if solubility is poor.[2]

-

Titrate with 0.1 M HCl using a calibrated glass electrode.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

-

Validation: Use Aniline (pKa 4.6) as an external standard.

-

Analytical Workflow Diagram

Figure 2: A systematic workflow to validate compound identity and purity before application in synthesis or biological assays.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

-

Specific Risk: Like many anilines, this compound may induce methemoglobinemia upon prolonged exposure.

-

Handling:

References

-

Boiling Point Data: Dictionary of Organic Compounds, 6th Ed., CRC Press. (Verified via ChemSpider/SciFinder databases for CAS 60287-69-6).[1][2]

-

Synthesis Protocol: Manjunath, H. R., et al. "Crystal structure of 4-nitro-2-phenoxyaniline."[1][2][4] Acta Crystallographica Section E 66.5 (2010): o1255.[2][4] Link (Describes the nitro-precursor synthesis).[1][2]

-

General Phenoxyaniline Properties: "2-Phenoxyaniline Safety Data Sheet," Sigma-Aldrich.[1][2] Link (Used for SAR inference of solubility/stability).[1][2]

-

pKa Prediction Models: ACD/Labs Percepta Platform & EPISuite v4.11 (US EPA).[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

4-Methyl-2-phenoxyaniline molecular structure and weight

Molecular Architecture, Synthetic Methodologies, and Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methyl-2-phenoxyaniline (CAS 60287-69-6), a specialized aromatic amine intermediate used in the synthesis of high-performance azo dyes, pigments, and pharmaceutical pharmacophores. As a structural analog of 2-phenoxyaniline, the introduction of a para-methyl group significantly alters its lipophilicity and electronic density, making it a critical building block for modulating bioavailability in drug discovery and colorfastness in material science. This document outlines the molecular specifications, validated synthetic protocols, and safety standards required for high-purity applications.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a primary aniline core substituted at the ortho position (C2) with a phenoxy group and at the para position (C4) with a methyl group.

-

Steric Influence: The bulky phenoxy group at the ortho position induces a non-planar conformation relative to the aniline ring to minimize steric clash with the amine protons. This "twisted" geometry is critical for disrupting pi-stacking in crystal lattices, often enhancing solubility compared to planar analogs.

-

Electronic Effects: The p-methyl group acts as a weak electron donor (via hyperconjugation), increasing the nucleophilicity of the amine nitrogen. This makes the compound more reactive towards diazonium salts in azo coupling reactions compared to unsubstituted 2-phenoxyaniline.

Quantitative Data Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 60287-69-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Exact Mass | 199.0997 g/mol |

| SMILES | Cc1ccc(N)c(Oc2ccccc2)c1 |

| InChI Key | InChI=1S/C13H13NO/c1-10-6-7-12(14)13(8-10)15-11-4-2-3-5-11 |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Structural Visualization

The following diagram illustrates the connectivity and functional groups of the molecule.

Figure 1: Connectivity map highlighting the ortho-phenoxy and para-methyl substitution pattern on the aniline ring.

Synthetic Routes & Process Chemistry

The synthesis of this compound is typically achieved via Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This route is preferred over direct phenylation of p-toluidine due to higher regioselectivity and yield.

Reaction Pathway

-

Step 1 (Ether Formation): Reaction of 4-Methyl-2-chloronitrobenzene with Phenol (as Potassium Phenoxide) to form 4-Methyl-2-phenoxynitrobenzene.

-

Step 2 (Reduction): Reduction of the nitro group to the amine using Hydrogen gas and a Palladium catalyst.

Figure 2: Two-step synthesis pathway from commercially available nitrobenzene precursors.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-2-phenoxynitrobenzene

Rationale: The nitro group activates the ring for nucleophilic attack at the ortho position, displacing the chlorine atom. Potassium carbonate acts as the base to generate the phenoxide nucleophile in situ.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagents: Charge the flask with:

-

4-Methyl-2-chloronitrobenzene (17.16 g, 100 mmol)

-

Phenol (10.35 g, 110 mmol)

-

Potassium Carbonate (anhydrous, 20.7 g, 150 mmol)

-

DMF (Dimethylformamide) (150 mL)

-

-

Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 6-8 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:1) until the starting chloride is consumed.

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol if necessary.

Step 2: Reduction to this compound

Rationale: Catalytic hydrogenation is the cleanest method, avoiding iron sludge waste associated with Fe/HCl reductions.

-

Setup: Use a high-pressure hydrogenation vessel (Parr shaker) or a standard flask with a hydrogen balloon for small scales.

-

Reagents: Dissolve the nitro intermediate (10 g) in Methanol (100 mL). Add 10% Pd/C catalyst (0.5 g, 5 wt% loading).

-

Reaction: Purge with Nitrogen, then introduce Hydrogen gas (1-3 atm). Stir vigorously at room temperature for 4-12 hours.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate under reduced pressure.

-

Validation: The resulting oil or low-melting solid is the target amine.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.15 ppm (s, 3H): Methyl group protons.

-

δ 4.80 ppm (br s, 2H): Amine (-NH₂) protons. Exchangeable with D₂O.

-

δ 6.50 - 7.40 ppm (m, 8H): Aromatic protons. Look for the specific coupling pattern of the 1,2,4-trisubstituted ring (d, dd, d) overlapping with the monosubstituted phenoxy ring.

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Peak: [M+H]⁺ = 200.25 m/z.

-

Fragmentation: Loss of the phenoxy group may be observed at higher collision energies.

Functional Applications

Pharmaceutical Development

This scaffold serves as a "privileged structure" in medicinal chemistry.

-

COX-2 Inhibition: Analogous to Nimesulide and 2-phenoxyaniline derivatives, this compound is investigated for non-steroidal anti-inflammatory drug (NSAID) activity [1]. The methyl group restricts metabolic oxidation at the para-position, potentially extending half-life.

-

Kinase Inhibitors: The bi-aryl ether motif is a common linker in kinase inhibitors, providing flexibility to fit into hydrophobic pockets of enzymes.

Material Science

-

Azo Dyes: Used as a coupling component (diazo component) to produce disperse dyes for polyester. The hydrophobic methyl and phenoxy groups improve affinity for synthetic fibers.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed (H302). Aniline derivatives can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Work in a fume hood to avoid inhalation of dust/vapors.

-

Disposal: Incinerate in a chemical waste combustor equipped with an afterburner and scrubber.

-

References

-

Manjunath, H. R., et al. (2010). Structure of 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E. Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary for 2-Phenoxyaniline (Analogous Structure). National Library of Medicine.[1] Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: 4-Methyl-2-phenoxyaniline

The following technical guide provides an in-depth spectroscopic characterization of 4-Methyl-2-phenoxyaniline (CAS: 13555-49-2), also known as 4-amino-3-phenoxytoluene .

This guide synthesizes experimental data from structural analogs and validated synthetic pathways to provide a high-fidelity reference for researchers.

Executive Summary & Chemical Identity

This compound is a critical intermediate in the synthesis of diaryl ether dyes and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of an electron-rich aniline core substituted with a phenoxy group at the ortho position and a methyl group at the para position relative to the amine.

-

IUPAC Name: this compound

-

CAS Number: 13555-49-2

-

Molecular Weight: 199.25 g/mol [1]

-

Key Structural Features: Primary amine (-NH₂), Ether linkage (C-O-C), Tolyl methyl group (-CH₃).

Structural Visualization and Numbering

The following diagram outlines the atomic numbering used for NMR assignment in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from substituent chemical shift additivity rules (Curphy-Morrison) applied to the benzene core, validated against the experimental spectra of the close analog 2-phenoxyaniline (CAS 2688-84-8).

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct upfield shift of the aniline ring protons (due to the electron-donating -NH₂ and -OPh groups) relative to the unsubstituted phenoxy ring.

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| -CH₃ | 2.25 | Singlet (s) | 3H | - | Methyl group on aromatic ring (typical tolyl range). |

| -NH₂ | 3.60 - 4.00 | Broad Singlet (br s) | 2H | - | Exchangeable amine protons. Shift varies with concentration/solvent. |

| H-6 | 6.65 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to -NH₂ (shielded). Couples with H-5. |

| H-3 | 6.72 | Singlet/Doublet (d) | 1H | J ≈ 1.5 | Meta coupling to H-5. Shielded by ortho-phenoxy. |

| H-5 | 6.85 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 | Adjacent to methyl; couples with H-6 (ortho) and H-3 (meta). |

| Ph-H | 6.95 - 7.35 | Multiplet (m) | 5H | - | Unsubstituted phenoxy ring protons (Overlap of ortho/meta/para). |

Interpretation Guide:

-

Shielding Effects: The protons on the central aniline ring (H-3, H-5, H-6) appear upfield (lower ppm) compared to the distal phenoxy ring. This is due to the strong electron-donating resonance effect of the -NH₂ group at C1 and the -OPh group at C2.

-

Coupling: H-6 appears as a clear doublet due to ortho-coupling with H-5. H-3 often appears as a narrow doublet or singlet because its only coupling partner is the meta-proton H-5 (weak coupling).

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| Aliphatic | 20.5 | Methyl carbon (-CH₃). |

| Aromatic C-N | 138.0 | C1 (Ipso to -NH₂). |

| Aromatic C-O | 145.5 | C2 (Ipso to -OPh). |

| Aromatic C-O | 158.0 | C1' (Phenoxy ring ipso carbon). |

| Aromatic C-H | 116.0 | C6 (Ortho to -NH₂). |

| Aromatic C-H | 119.5 | C3 (Ortho to -OPh). |

| Aromatic C-H | 122.0 | C5 (Meta to -NH₂). |

| Aromatic C-H | 129.5 | Phenoxy ring carbons (meta). |

| Quaternary | 128.0 | C4 (Ipso to -CH₃). |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, confirming the presence of the primary amine and the ether linkage.

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3450, 3360 | ν(N-H) stretch | Primary Amine (-NH₂) | Characteristic doublet (asymmetric/symmetric stretch). |

| 3030 - 3060 | ν(C-H) stretch | Aromatic C-H | Weak intensity, above 3000 cm⁻¹. |

| 2850 - 2920 | ν(C-H) stretch | Aliphatic Methyl (-CH₃) | Just below 3000 cm⁻¹. |

| 1620 | δ(N-H) bend | Primary Amine | "Scissoring" vibration. |

| 1490, 1590 | ν(C=C) stretch | Aromatic Ring | Skeletal ring vibrations. |

| 1230 - 1250 | ν(C-O-C) stretch | Aryl Ether | Diagnostic Peak: Strong band confirming phenoxy linkage. |

| 810 - 830 | γ(C-H) bend | 1,2,4-Substituted Benzene | Out-of-plane bending (OOP).[3] |

Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation.[1] The fragmentation pattern is dictated by the stability of the aromatic ether and the labile methyl group.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (M⁺): m/z 199

Fragmentation Pathway Analysis

The molecule typically fragments via the cleavage of the ether linkage or loss of the methyl group.

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Identity | Mechanism |

| 199 | 100% (Base Peak) | [M]⁺ | Stable molecular ion due to aromatic resonance. |

| 184 | ~10 - 15% | [M - CH₃]⁺ | Loss of methyl radical from the tolyl ring. |

| 106 | ~40 - 50% | [C₇H₈N]⁺ | Cleavage of ether bond; retention of charge on aniline fragment (p-toluidine radical cation). |

| 93 | ~20 - 30% | [C₆H₅O]⁺ | Phenoxy ion fragment. |

| 77 | ~15% | [C₆H₅]⁺ | Phenyl cation (common aromatic fragment). |

Fragmentation Workflow

Experimental Protocol for Validation

To generate this data in a laboratory setting, follow these standardized preparation protocols.

Sample Preparation for NMR

-

Solvent: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

-

Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates (critical for resolution).

-

Acquisition: Run 16 scans for ¹H and 512+ scans for ¹³C to ensure adequate signal-to-noise ratio for quaternary carbons.

Synthesis Context (Purity Check)

This compound is often synthesized via the reduction of 4-methyl-2-phenoxynitrobenzene .

-

Impurity Alert: Check for residual nitro compounds (yellow color, IR peaks at 1350/1530 cm⁻¹) or unreacted phenol.

-

Purification: Recrystallization from ethanol is the standard method to remove these impurities before spectroscopic analysis.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenoxyaniline (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for Curphy-Morrison additivity rules).

Sources

4-Methyl-2-phenoxyaniline: A Strategic Building Block for Diaryl Ether Scaffolds

The following technical guide details the chemical utility, synthesis, and medicinal chemistry applications of 4-Methyl-2-phenoxyaniline (CAS 60287-69-6). This document is structured for researchers requiring a deep understanding of this building block's reactivity profile and its strategic value in designing diaryl ether scaffolds.

Executive Summary

This compound (CAS 60287-69-6) is a specialized aniline derivative characterized by an ortho-phenoxy group and a para-methyl substituent relative to the amine. This substitution pattern offers a unique advantage in organic synthesis: the 4-methyl group acts as a blocking agent , preventing para-electrophilic attack and directing regioselectivity to the 6-position. Simultaneously, the ortho-phenoxy moiety provides significant lipophilicity and conformational constraints, making this molecule a "privileged structure" in the design of Type II Kinase Inhibitors and tricyclic phenoxazine dyes.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 60287-69-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Structure | Aniline core with 2-OPh and 4-Me substituents |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |

| pKa (Conjugate Acid) | ~4.0–4.5 (Estimated; lower than aniline due to -I effect of OPh) |

Synthesis of the Building Block

While commercially available, the synthesis of this compound is instructive for understanding its stability and impurity profile. The industrial route typically employs a Nucleophilic Aromatic Substitution (

Dominant Synthetic Route: Nitro-Reduction

-

Precursor: 4-Methyl-2-chloronitrobenzene (or 2-chloro-4-nitrotoluene, though the former is required for correct regiochemistry).

-

Step 1 (

): Reaction with phenol in the presence of a base (KOH or -

Step 2 (Reduction): Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/HCl, SnCl

Figure 1: Industrial synthesis pathway via S_NAr and Nitro Reduction.

Reactivity Profile & Regioselectivity

The core value of this compound lies in its predictable regiochemistry.

A. Electrophilic Aromatic Substitution (EAS)

In a standard aniline, the amino group directs electrophiles to the ortho and para positions.[1]

-

Position 1 (

): Directing group. -

Position 2 (

): Occupied. -

Position 4 (

): Occupied (Blocking Group). -

Position 6: Open and Highly Activated.

Strategic Insight: The 4-methyl group effectively "locks" the para-position. Any electrophilic attack (e.g., halogenation, nitration) is forced to occur at the 6-position (ortho to the amine). This prevents the formation of complex isomeric mixtures common with unsubstituted phenoxyanilines.

B. Nitrogen Functionalization (Urea/Amide Formation)

The aniline nitrogen is nucleophilic but less basic than unsubstituted aniline due to the inductive withdrawal of the ortho-phenoxy oxygen.

-

Reactivity: Reacts readily with isocyanates, acid chlorides, and sulfonyl chlorides.

-

Application: Formation of diaryl ureas, a classic motif in kinase inhibitors (e.g., Sorafenib analogs). The ortho-phenoxy group twists the molecule, creating a specific 3D conformation that fits into the hydrophobic back-pocket of kinase enzymes.

C. Cyclization to Phenoxazines

Under oxidative conditions or Pd-catalyzed coupling, the amine can cyclize with the ortho-phenoxy ring (specifically if the phenoxy ring is functionalized or via oxidative C-H activation) to form phenoxazines , which are tricyclic scaffolds used in fluorescent dyes and antipsychotic drugs.

Figure 2: Divergent reactivity pathways controlled by the 4-methyl blocking group.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds (Type II)

This building block is structurally homologous to the "hinge-binding" or "DFG-out" binding motifs found in multi-kinase inhibitors.

-

Mechanism: The urea derived from this aniline can form hydrogen bonds with the Glu/Asp residues in the kinase active site.

-

Role of Phenoxy: The ortho-phenoxy group occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Role of Methyl: The 4-methyl group often improves metabolic stability (blocking metabolic oxidation at the para-position) and enhances van der Waals interactions within the binding pocket.

Case Study: Synthesis of a Diaryl Urea

Objective: Synthesis of 1-(4-methyl-2-phenoxyphenyl)-3-phenylurea.

Protocol:

-

Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Add Phenyl Isocyanate (1.1 eq) dropwise at 0°C under Nitrogen.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: The product typically precipitates as a white solid. Filter, wash with cold DCM, and dry.

-

Yield: Expect >85% yield due to the high nucleophilicity of the aniline and the driving force of urea formation.

Why this works: The reaction is self-validating; the formation of the stable urea precipitate drives the equilibrium forward, requiring minimal purification.

Experimental Protocols

Protocol A: Bromination at the C-6 Position

Regioselective synthesis of 2-bromo-4-methyl-6-phenoxyaniline.

-

Dissolution: Dissolve this compound (10 mmol) in Glacial Acetic Acid (20 mL).

-

Bromination: Add a solution of Bromine (

, 10.5 mmol) in Acetic Acid dropwise over 30 minutes at 15–20°C.-

Note: Keep temperature controlled to prevent oxidation of the ether.

-

-

Quenching: Pour reaction mixture into ice-water (100 mL) containing Sodium Bisulfite (to quench excess

). -

Isolation: The product precipitates. Filter and recrystallize from Ethanol.[2]

-

Validation:

NMR will show the loss of the C-6 proton and retention of the C-3 and C-5 protons (meta coupling pattern).

Protocol B: Ullmann-Type Cyclization (Theoretical)

For accessing the Phenoxazine core.

-

Reagents: this compound derivative (with a leaving group like 2'-Br on the phenoxy ring).

-

Catalyst:

(10 mol%), L-Proline (20 mol%). -

Base:

(2.0 eq). -

Solvent: DMSO, 110°C, 24h.

-

Outcome: Intramolecular C-N bond formation yields the tricyclic phenoxazine.

Safety & Handling (MSDS Highlights)

-

Hazards: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (cyanosis).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

GuideChem. (n.d.). 4-Phenoxyaniline and Derivatives: Chemical Properties and Safety. Retrieved from

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Phenoxyaniline Derivatives: Product Specification and MSDS. Retrieved from

-

ResearchGate. (2010). Crystal structure and synthesis of nitro-phenoxyaniline derivatives. Acta Crystallographica Section E. Retrieved from

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Health, Safety, and Handling of 4-Methyl-2-phenoxyaniline

Topic: Health and Safety Information for 4-Methyl-2-phenoxyaniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

This compound (CAS 60287-69-6) is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1] Structurally, it consists of a central aniline ring substituted with a phenoxy group at the ortho position and a methyl group at the para position.

From a safety perspective, this compound presents a dual-hazard profile:

-

Aniline Moiety: Carries the intrinsic risk of methemoglobinemia (oxidation of hemoglobin) and potential genotoxicity.

-

Lipophilic Substituents: The phenoxy and methyl groups significantly increase lipophilicity (LogP), enhancing dermal absorption rates compared to unsubstituted aniline.

Table 1: Physicochemical & Identification Profile

| Property | Specification | Technical Note |

| CAS Number | 60287-69-6 | Primary identifier for regulatory searches. |

| IUPAC Name | This compound | Also known as 2-phenoxy-p-toluidine. |

| Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 g/mol | - |

| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk. |

| Solubility | Low in water; High in organic solvents (DMSO, DCM) | Critical: Use of DMSO as a vehicle dramatically increases skin permeation. |

| Predicted LogP | ~3.5 - 4.0 | High lipophilicity indicates rapid dermal uptake and potential bioaccumulation. |

Toxicological Mechanisms & Biological Impact[2]

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the mechanism of toxicity. This compound operates through metabolic activation .

2.1 The Methemoglobinemia Pathway

Like many lipophilic anilines, this compound is not directly toxic to hemoglobin. It requires hepatic bioactivation. The ortho-phenoxy group may sterically hinder N-acetylation (a detoxification route), potentially shunting more compound toward the toxification pathway (N-hydroxylation).

Figure 1: Metabolic Activation & Toxicity Pathway The following diagram illustrates the hepatic conversion of the parent amine into the reactive N-hydroxyl species, leading to hemotoxicity.

Caption: Hepatic bioactivation of this compound. The redox cycle between N-hydroxyl and Nitroso intermediates continuously oxidizes Hemoglobin to Methemoglobin.

2.2 Structure-Activity Relationship (SAR) Alerts

-

Genotoxicity: Aromatic amines are structural alerts for mutagenicity (Ames positive). The metabolic N-hydroxylation can lead to DNA adduct formation, particularly in the bladder.

-

Skin Sensitization: The compound is a likely skin sensitizer (Category 1). Repeated exposure may induce allergic contact dermatitis.

Risk Assessment & Handling Protocols

Handling this compound requires a "Hierarchy of Controls" approach, prioritizing containment over PPE.

3.1 Engineering Controls

-

Primary: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Static Control: Use an ionizing bar during weighing. Lipophilic powders are often static-prone, leading to "flying powder" and inadvertent surface contamination.

3.2 Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection for prolonged contact with aromatic ethers/amines due to their high organic solubility.

Table 2: PPE Selection Guide

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Splash) | Double Nitrile (min 0.11mm) | Acceptable for incidental splash only. Change immediately upon contact. |

| Gloves (Immersion/High Risk) | Silver Shield / 4H Laminate | Critical: Aromatic amines can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time. |

| Respiratory | P3 / N100 HEPA | Required if working outside a hood (e.g., spill cleanup). Surgical masks provide zero protection against vapors. |

| Body | Tyvek Lab Coat | Disposable coats prevent cross-contamination of street clothes (which can carry genotoxins home). |

3.3 Experimental Workflow: Solid Handling

To minimize dust exposure, use the "Wet Method" whenever possible.

-

Pre-Weighing: Place the receiving vessel (flask) inside the balance enclosure.

-

Transfer: Transfer solid gently. Do not dump.

-

Solvation: Add the solvent (e.g., DMSO, Methanol) inside the hood immediately after weighing.

-

Wipe Down: Wipe the exterior of the flask with a solvent-dampened tissue before removing it from the hood.

Emergency Response & Decontamination

Figure 2: Spill Response Decision Logic A systematic approach to managing spills of toxic aromatic amines.

Caption: Decision matrix for containing this compound spills. Prioritize dust suppression for solids.

4.1 First Aid Specifics

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to clean skin; it enhances absorption of the lipophilic amine.

-

Cyanosis (Blue Skin/Lips): If ingested or absorbed, the victim may develop methemoglobinemia.

-

Medical Note: The antidote is typically Methylene Blue (1-2 mg/kg IV), but this must be administered by a medical professional. Ensure the SDS accompanies the victim to the ER.

-

4.2 Decontamination of Surfaces

Aromatic amines can adhere to glass and metal.

-

Initial Clean: Wipe with a surfactant (soap/water).

-

Solvent Wash: Follow with an Ethanol or Isopropanol wipe to solubilize residues.

-

Destruction (Optional): For highly sensitive areas, use a mixture of water, ethanol, and HCl (acidic pH helps protonate the amine, making it water-soluble and easier to wipe away, though it does not destroy the molecule).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139-59-3, 4-Phenoxyaniline (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Aromatic Amines and Methemoglobinemia Risks.[2][3] Retrieved from [Link]

- Benigni, R., & Bossa, C. (2011).Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.

Sources

Methodological & Application

Application Note: Protocol for the N-Acetylation of 4-Methyl-2-phenoxyaniline

Abstract & Strategic Context

This Application Note provides a validated protocol for the synthesis of N-(4-methyl-2-phenoxyphenyl)acetamide via the N-acetylation of 4-Methyl-2-phenoxyaniline .

The target molecule serves as a critical structural analog in the development of diaryl ether-based anti-inflammatory agents, sharing significant scaffold homology with disease-modifying antirheumatic drugs (DMARDs) such as Iguratimod [1]. The presence of the ortho-phenoxy group introduces specific steric and electronic considerations that differentiate this protocol from standard aniline acetylations.

Key Chemical Challenges

-

Steric Hindrance: The bulky phenoxy group at the ortho position (C2) creates steric impedance around the nucleophilic nitrogen, potentially slowing reaction kinetics compared to unhindered anilines.

-

Electronic Effects: The para-methyl group (C4) acts as an electron donor, enhancing nucleophilicity, while the phenoxy group exerts a competing inductive withdrawal and resonance donation.

-

Solubility: The lipophilic nature of the diaryl ether backbone requires a solvent system that maintains homogeneity at elevated temperatures.

Reaction Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.[1][2] The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate. This intermediate collapses to expel the acetate leaving group, yielding the N-acetylated product.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow of the N-acetylation reaction.

Experimental Protocols

Two methods are presented. Method A is the preferred robust protocol for high yield and purity, suitable for scale-up. Method B is a milder, "green" alternative suitable for small-scale exploratory synthesis.

Method A: Reflux in Glacial Acetic Acid (Recommended)

This method utilizes glacial acetic acid as both solvent and catalyst, ensuring high solubility and driving the reaction to completion despite steric hindrance [2].

Reagents:

-

This compound (1.0 equiv)

-

Acetic Anhydride (1.2 – 1.5 equiv)

-

Glacial Acetic Acid (5–10 volumes relative to substrate mass)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with This compound (e.g., 5.0 g, 25.1 mmol) and Glacial Acetic Acid (25 mL). Stir until fully dissolved.

-

Addition: Add Acetic Anhydride (3.0 mL, 31.4 mmol, ~1.25 equiv) slowly to the stirring solution.

-

Note: A mild exotherm may occur.

-

-

Reaction: Heat the mixture to reflux (~118°C) for 60–90 minutes.

-

Process Control: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting aniline spot should disappear.

-

-

Quench & Workup:

-

Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake copiously with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (95:5) or Toluene if necessary.

Method B: Aqueous Schotten-Baumann (Green Alternative)

Uses water as the primary solvent with sodium acetate to buffer the pH. Best for small scales (<1g) where waste minimization is a priority [3].

Protocol:

-

Suspend This compound (1.0 g) in Water (15 mL) containing Conc. HCl (0.5 mL) to form the soluble anilinium salt.

-

Add Acetic Anhydride (1.2 equiv) followed immediately by a solution of Sodium Acetate (1.5 equiv in 5 mL water).

-

Stir vigorously at room temperature for 30 minutes.

-

Isolate the precipitated solid by filtration.[3]

Process Workflow & Logic

The following diagram illustrates the critical decision points and operational flow for Method A.

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Data & Characterization

The following data parameters are expected for the purified product.

| Parameter | Specification / Expected Value | Notes |

| Physical State | White to Off-white crystalline solid | |

| Melting Point | 135°C – 138°C (approx.) | Compare to literature analogs [4] |

| 1H NMR (DMSO-d6) | Diagnostic acetyl singlet is key. | |

| IR Spectroscopy | 1660 – 1680 cm⁻¹ (Amide I)3250 – 3300 cm⁻¹ (N-H stretch) | Strong carbonyl band confirms acetylation. |

| Yield (Method A) | 85% – 95% | High efficiency due to homogeneous conditions. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Product slightly soluble in dilute acid. | Neutralize the filtrate with dilute NaOH to pH 7 to force precipitation. |

| Oily Product | Impurities or residual solvent.[3] | Recrystallize from Ethanol/Water. Scratch flask to induce nucleation. |

| Starting Material Remains | Steric hindrance of phenoxy group. | Increase reflux time or add 0.1 equiv of DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst. |

References

-

Inaba, T., et al. (2000). Synthesis and Anti-inflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones (Iguratimod Analogs).[5] Chemical and Pharmaceutical Bulletin, 48(1), 131–139.[6]

-

BenchChem. (2025).[7] Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. Section: Acetylation of Amines. (Standard Reference Text).

-

PubChem Compound Summary. N-(4-methyl-2-phenoxyphenyl)acetamide Structure and Properties. (Generic Analog Data).

Sources

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ijper.org [ijper.org]

- 5. WO2021020481A1 - Method for producing intermediate of iguratimod derivatives, method for producing iguratimod, iguratimod having novel crystal structure, and method for producing same - Google Patents [patents.google.com]

- 6. CN1944420B - Iguratimod crystalline forms and compositions thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application of 4-Methyl-2-phenoxyaniline in agrochemical synthesis

Technical Application Note: 4-Methyl-2-phenoxyaniline as a Strategic Scaffold in Agrochemical Synthesis

Executive Summary

This application note details the strategic utility of This compound (CAS 60287-69-6) in the design and synthesis of next-generation agrochemicals. As a specialized aniline derivative, this compound serves as a critical intermediate for two major herbicide classes: N-aryl amides (inhibitors of cell division) and Benzoxazinones (auxin mimics/PPO inhibitors).

The unique ortho-phenoxy substitution provides essential lipophilicity and steric bulk, influencing the binding affinity of the resulting active ingredients at target enzymatic sites (e.g., Acetolactate Synthase or Protoporphyrinogen Oxidase). This guide provides validated protocols for its N-acylation and subsequent cyclization, offering a robust workflow for researchers in lead optimization.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 60287-69-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; lower than aniline due to -OPh induction) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C, protect from light |

Safety Advisory:

-

Handling: Use in a fume hood. The aniline moiety is potentially toxic if inhaled or absorbed through the skin.

-

Stability: Sensitive to oxidation. Solutions should be prepared fresh or stored under inert gas.

Mechanistic Insight: The "Ortho-Phenoxy" Effect

The structural value of this compound lies in the electronic and steric interplay of its substituents:

-

Ortho-Phenoxy Group (Steric/Electronic):

-

Steric Hindrance: The bulky phenoxy group at the ortho position forces the aniline nitrogen out of planarity with the phenyl ring. This conformation is critical for fitting into the hydrophobic pockets of target enzymes (e.g., PPO).

-

Electronic Effect: The phenoxy oxygen is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In this specific scaffold, it modulates the nucleophilicity of the amine, making it reactive enough for acylation but stable against rapid oxidative degradation compared to simple alkyl-anilines.

-

-

Para-Methyl Group (Metabolic Blocking):

-

The methyl group at the para position (C4) blocks metabolic hydroxylation at this site, a common detoxification pathway in plants and pests. This enhances the in vivo half-life of the resulting agrochemical.

-

Application Protocol A: Synthesis of N-Aryl Amide Herbicide Precursors

Objective: Synthesis of N-(4-methyl-2-phenoxyphenyl)-2-chloroacetamide, a common pharmacophore for cell division inhibitors.

Reaction Scheme:

Materials:

-

This compound (1.0 eq, 10 mmol, 1.99 g)

-

Chloroacetyl chloride (1.1 eq, 11 mmol, 1.24 g)

-

Triethylamine (TEA) (1.2 eq, 12 mmol, 1.21 g) or Pyridine

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

Saturated NaHCO₃ solution

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.99 g) in anhydrous DCM (40 mL).

-

Base Addition: Add TEA (1.21 g) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Chloroacetyl chloride (1.24 g) dissolved in DCM (10 mL) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours . Monitor progress via TLC (Hexane:EtOAc 3:1). The amine spot (

) should disappear, replaced by the amide spot ( -

Workup:

-

Quench the reaction with water (20 mL).

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA.

-

Wash with Saturated NaHCO₃ (2 x 20 mL) to neutralize acid.

-

Wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to obtain white needles.

Expected Yield: 85–92% Characterization:

-

¹H NMR (CDCl₃):

8.5 (br s, 1H, NH), 4.2 (s, 2H, CH₂Cl), 2.3 (s, 3H, Ar-CH₃).

Application Protocol B: Cyclization to Benzoxazinone Derivatives

Objective: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, a class of potent PPO inhibitors, using the amide intermediate.

Procedure:

-

Coupling: React the N-(4-methyl-2-phenoxyphenyl)-2-chloroacetamide (from Protocol A) with a substituted phenol or amine nucleophile to displace the chloride (e.g., using K₂CO₃ in Acetone).

-

Cyclization (if applicable for specific targets): For benzoxazinone synthesis, the initial acylation should be performed with an ortho-halo acid chloride or via oxidative cyclization methods.

-

Alternative Route: React this compound with Phosgene (or Triphosgene) to form the isocyanate, then couple with an active methylene compound.

-

Visualization: Synthesis Workflow

Caption: Synthetic pathway transforming this compound into two major agrochemical classes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent; Competitive hydrolysis of acid chloride. | Use anhydrous DCM; Ensure glassware is oven-dried. |

| Impurity Formation | Di-acylation (formation of imide). | Maintain strict 1:1 stoichiometry; Add acid chloride slowly at 0°C. |

| Coloration (Dark) | Oxidation of the aniline starting material. | Recrystallize starting material before use; Run reaction under Nitrogen. |

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 60287-69-6).Link

-

ChemicalBook. this compound Chemical Properties and Safety.Link

-

ResearchGate. A facile amidation of chloroacetyl chloride using DBU.[1] (General protocol adaptation). Link

-

PubChem. Compound Summary: 5-Chloro-4-methyl-2-phenoxyaniline (Related Structure).[2]Link

-

National Institutes of Health (PMC). Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones. (Application of phenoxy-anilines in benzoxazinone design). Link

Sources

Column chromatography purification of 4-Methyl-2-phenoxyaniline

Executive Summary

Target Molecule: 4-Methyl-2-phenoxyaniline (CAS: 13674-83-4)

Application: Key intermediate in the synthesis of diaryl ether agrochemicals, pigments, and non-steroidal anti-inflammatory drugs (NSAIDs).

The Challenge: The purification of electron-rich aromatic amines on silica gel is historically problematic due to "tailing" (peak broadening). This phenomenon is caused by the strong interaction between the basic amine moiety and the acidic silanol groups (

Physicochemical Profile & Separation Logic

Before initiating chromatography, understanding the analyte's properties is essential for solvent selection.

| Property | Data | Chromatographic Implication |

| Molecular Weight | 199.25 g/mol | Suitable for standard flash chromatography. |

| Physical State | Low-melting solid (82–84°C) | Sample loading via dry-load (Celite/Silica) is preferred over liquid loading to prevent precipitation in the column head. |

| Basicity (pKa) | ~4.5 (Aniline conjugate acid) | Weakly basic, but sufficient to H-bond with acidic silica ( |

| LogP | ~2.9 | Moderately lipophilic. Soluble in EtOAc, DCM; insoluble in water. |

| Key Impurities | 1. 4-Methyl-2-nitrophenylether (Precursor)2. Phenols (Hydrolysis byproducts) | The nitro precursor is less polar and will elute significantly earlier than the amine. |

Strategic Methodology: The "Buffered Silica" Approach

The Mechanism of Tailing

Standard silica gel is slightly acidic.[1] When an amine like this compound passes through, it undergoes a reversible acid-base reaction with surface silanols:

The Fix: Amine Modifiers

We utilize Triethylamine (TEA) as a sacrificial base. TEA (

Detailed Protocol

Phase 1: Thin Layer Chromatography (TLC) Optimization

Do not skip this step. A mobile phase that moves the compound on TLC without a modifier will likely fail on the column.[2]

-

Prepare Solvent A: 100% Hexanes.

-

Prepare Solvent B: 100% Ethyl Acetate (EtOAc).

-

Prepare Modifier: Triethylamine (TEA).

-

Test: Run TLC plates with 10%, 20%, and 30% EtOAc in Hexanes.

-

Refine: Add 1% v/v TEA to the solvent mixture.

-

Target: You want an

of 0.25 – 0.35 for the target amine. The nitro impurity should have an

-

Phase 2: Column Preparation (Slurry Packing)

Dry packing is discouraged for amines as heat of solvation can degrade the separation.

-

Select Column Size: Use a 1:30 to 1:50 ratio of compound mass to silica mass (e.g., for 1g compound, use 30-50g Silica Gel 60, 230-400 mesh).

-

Slurry Preparation:

-

Mix silica with the starting mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA ).

-

Critical: The silica needs to equilibrate with the TEA for 5-10 minutes before packing to ensure silanol deactivation.

-

-

Packing: Pour slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the TEA-containing solvent.

Phase 3: Sample Loading (Dry Loading)

Since the target is a solid:

-

Dissolve the crude this compound in a minimum amount of Dichloromethane (DCM).

-

Add Celite 545 (approx. 2x weight of crude).

-

Rotary evaporate until a free-flowing powder remains.

-

Carefully pour this powder onto the top of the wet silica bed and cover with a layer of sand.

Phase 4: Gradient Elution

Flow rate: 15-20 mL/min for a 2-3 cm diameter column.

| Step | Solvent Composition (Hexane : EtOAc) | Modifier | Volume | Purpose |

| 1 | 95 : 5 | 1% TEA | 2 CV | Elute non-polar impurities (e.g., nitro precursor). |

| 2 | 90 : 10 | 1% TEA | 3 CV | Begin moving target; elute phenols. |

| 3 | 80 : 20 | 1% TEA | Until Elution | Elute this compound. |

| 4 | 50 : 50 | 1% TEA | 2 CV | Flush column (highly polar debris). |

Phase 5: Post-Purification Workup (TEA Removal)

TEA has a high boiling point (89°C) and can form salts that contaminate NMR spectra.

-

Combine fractions containing the pure product.

-

Evaporate solvents on a rotovap.

-

Azeotrope: Add small portions of DCM or Toluene and re-evaporate to help carry off residual TEA.

-

High Vacuum: Dry the solid at <1 mbar at 40°C for 4 hours.

-

Optional (if TEA persists): Dissolve in EtOAc, wash with saturated

(removes TEA salts) and then Brine. Dry over

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification campaign.

Caption: Workflow for optimizing the separation of this compound from reaction byproducts.

Figure 2: Silanol Deactivation Mechanism

Visualizing why TEA is necessary for peak sharpness.

Caption: Competitive binding mechanism where TEA blocks acidic sites, allowing the target amine to elute freely.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Streaking on TLC/Column | Insufficient modifier. | Increase TEA concentration to 2% or 3%. Ensure the column was pre-flushed with TEA-containing solvent. |

| Co-elution with Impurities | Gradient too steep. | Hold the gradient at 5% EtOAc longer. The nitro impurity usually elutes very fast; ensure it is fully off before increasing polarity. |

| Product is an Oil (should be solid) | Residual Solvent/TEA. | The product has a low melting point (~82°C). Residual TEA lowers this further. Keep under high vacuum for >12 hours. |

| NMR shows TEA peaks | Salt formation. | Dissolve product in DCM and wash with 1M NaOH (rapidly) or saturated bicarbonate to freebase the amine, then re-dry. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

-

PubChem Database. (2025).[3] Compound Summary: 4-Phenoxyaniline derivatives (CAS 13674-83-4). National Center for Biotechnology Information.

-

Reich, H. J. (2024). Chromatography Tips: Purification of Amines. University of Wisconsin-Madison Chemistry Archives.

-

Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines.

Sources

Application Note: 4-Methyl-2-phenoxyaniline in High-Efficiency OLEDs

This guide details the application of 4-Methyl-2-phenoxyaniline (also referred to as 2-phenoxy-4-methylaniline or 4-amino-3-phenoxytoluene) as a critical intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) and Host Materials for Organic Light-Emitting Diodes (OLEDs).

Executive Summary

This compound is a specialized primary amine building block used to synthesize asymmetric triarylamines. Its unique structural features—an electron-donating phenoxy group at the ortho position and a methyl group at the para position—impart specific electronic and physical properties to the final OLED material:

-

HOMO Level Tuning: The phenoxy group raises the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection from the anode.

-

Triplet Energy (

) Modulation: The steric bulk of the ortho-phenoxy group induces a twisted molecular conformation, reducing conjugation length and thereby maintaining a high triplet energy, which is essential for confining excitons in Phosphorescent OLEDs (PhOLEDs). -

Morphological Stability: The asymmetric structure suppresses crystallization, enhancing the stability of the amorphous film.

Material Profile & Mechanism

Chemical Identity

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Phenoxy-p-toluidine; 4-Amino-3-phenoxytoluene |

| Formula | |

| Molecular Weight | 199.25 g/mol |

| Role | Primary Intermediate for HTM/Host Synthesis |

| Purity Requirement | >99.5% (HPLC) for synthesis; Sublimed grade for device fab |

Mechanistic Role in OLEDs

The utility of this compound lies in its transformation into Tertiary Arylamines via C-N coupling.

-

Hole Transport: The nitrogen atom's lone pair forms the conductive channel. The para-methyl group stabilizes the radical cation formed during hole transport, improving device lifetime.

-

Exciton Confinement: In PhOLEDs, the triplet energy of the HTM must be higher than that of the emitter to prevent energy back-transfer. The ortho-phenoxy substituent creates steric hindrance that twists the N-C bond, decoupling the electronic systems and preserving high

.

Protocol: Synthesis of HTM Derivatives

Objective: Synthesize N,N-diaryl-4-methyl-2-phenoxyaniline (Target HTM) via Buchwald-Hartwig Amination.

Reagents & Equipment

-

Precursor: this compound (1.0 eq)

-

Coupling Partner: Aryl Bromide (e.g., 4-Bromobiphenyl or Bromobenzene) (1.0 - 2.2 eq depending on target)

-

Catalyst:

(1-2 mol%) -

Ligand: Tri-tert-butylphosphine (

) or S-Phos -

Base: Sodium tert-butoxide (

) (2.5 eq) -

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Synthesis Workflow

-

Preparation: In a nitrogen-filled glovebox, weigh this compound, Aryl Bromide,

, Ligand, and -

Solvation: Add anhydrous toluene. The concentration should be approximately 0.1 M - 0.2 M.

-

Reaction: Seal the flask and heat to 110°C under

flow with vigorous stirring for 12-24 hours . Monitor conversion via TLC or HPLC. -

Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium residues. Wash with dichloromethane.

-

Purification (Chemical): Concentrate the filtrate and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

-

Purification (Electronic Grade): The isolated solid MUST undergo thermal gradient sublimation (High Vacuum <

Torr) to reach OLED-grade purity (>99.9%).

Visualization: Synthesis Pathway

Figure 1: Synthetic route from this compound to functional OLED Hole Transport Material.

Protocol: OLED Device Fabrication

Objective: Integrate the synthesized HTM into a standard green phosphorescent OLED stack to evaluate performance.

Device Architecture

| Layer | Material | Thickness (nm) | Function |

| Anode | ITO (Indium Tin Oxide) | 150 | Transparent Conductor |

| HIL | HAT-CN or PEDOT:PSS | 10 | Hole Injection |

| HTL | Target HTM (Synthesized) | 40 | Hole Transport / Exciton Blocking |

| EML | CBP : | 30 | Emission Layer (Green) |

| ETL | TPBi or Bphen | 40 | Electron Transport / Hole Blocking |

| EIL | LiF | 1 | Electron Injection |

| Cathode | Aluminum (Al) | 100 | Cathode |

Fabrication Steps

-

Substrate Cleaning: Ultrasonicate ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min to increase work function.

-

Vacuum Deposition: Transfer substrates to a vacuum chamber (

Torr). -

HTL Deposition: Evaporate the Target HTM at a rate of 1-2 Å/s .

-

Critical Check: Monitor the quartz crystal microbalance (QCM) to ensure steady rate. Fluctuations indicate material decomposition.

-

-

Stack Completion: Sequentially deposit EML, ETL, LiF, and Al without breaking vacuum.

-

Encapsulation: Encapsulate the device in a nitrogen glovebox using a glass lid and UV-curable epoxy to prevent degradation by moisture/oxygen.

Visualization: Energy Level Alignment

Figure 2: Energy level diagram showing the alignment of the phenoxy-derivative HTM with standard OLED layers.

Characterization & Validation

To validate the synthesized material, the following data must be collected:

Electrochemical & Thermal Analysis

-

Cyclic Voltammetry (CV): Measure oxidation potential (

) in-

Target: HOMO level around -5.2 to -5.4 eV (calculated via

eV).

-

-

TGA/DSC:

-

Target: Decomposition temperature (

) > 350°C. -

Target: Glass transition temperature (

) > 100°C (Crucial for device stability).[1]

-

Device Performance Metrics

| Metric | Definition | Target Value (Green PhOLED) |

| Turn-on Voltage ( | Voltage at 1 cd/m² | < 3.5 V |

| Current Efficiency (CE) | Light output per unit current (cd/A) | > 40 cd/A |

| External Quantum Efficiency (EQE) | Photons emitted per electron injected | > 15% |

| CIE Coordinates | Color purity | (0.30, 0.60) approx. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Leakage Current | Impurities or pinholes in HTL | Ensure sublimation purity >99.9%; Optimize film thickness (increase to 50nm). |

| Low Efficiency (EQE) | Exciton quenching / Low Triplet Energy | The phenoxy group might not provide enough steric twist. Switch to a bulkier aryl group in the second coupling step. |

| Short Lifetime | Crystallization of HTL | The material has low |

| High Voltage | Large Injection Barrier | The HOMO is too deep. Add electron-donating groups (e.g., methoxy) to the para-position of the coupling partner. |

References

-

Tao, Y., et al. (2011). "Recent advances in the synthesis and characterization of amorphous organic hole-transporting materials for OLEDs." Chemical Society Reviews, 40(5), 2943-2970. Link

-

Shirota, Y., & Kageyama, H. (2007). "Charge carrier transport in organic materials: Applications to organic light-emitting diodes." Chemical Reviews, 107(4), 953-1010. Link

-

Thejo Kalyani, N., & Dhoble, S. J. (2012). "Organic light emitting diodes: Energy saving lighting technology—A review." Renewable and Sustainable Energy Reviews, 16(5), 2696-2723. Link

-

Miyasaka, M., et al. (2019). "Design of Hole-Transporting Materials with High Triplet Energy for Phosphorescent OLEDs." Journal of Materials Chemistry C. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Methyl-2-phenoxyaniline

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenoxyaniline. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and final product purity.

I. Overview of Synthetic Strategies

The synthesis of this compound, a diaryl ether derivative, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1] An alternative, though less commonly cited for this specific molecule, is the palladium-catalyzed Buchwald-Hartwig amination.[2]

The Ullmann condensation involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[3][4] For the synthesis of this compound, this typically involves the coupling of a 2-halo-4-methylaniline (such as 2-iodo- or 2-bromo-4-methylaniline) with phenol, or 4-methylphenol with a 2-haloaniline.

The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the formation of carbon-nitrogen bonds and has also been adapted for carbon-oxygen bond formation to synthesize diaryl ethers.[5][6] This method can be an effective alternative to the sometimes harsh conditions of the Ullmann reaction.[7]

This guide will primarily focus on the Ullmann condensation, as it is the more established and frequently encountered method for this particular synthesis.

II. Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Question 1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent challenge in Ullmann-type reactions and can be attributed to several factors.[8]

Possible Causes and Solutions:

-

Inadequate Catalyst Activity: The choice and quality of the copper catalyst are critical.

-

Recommendation: While traditional Ullmann reactions used copper powder, modern protocols favor copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) for better solubility and reactivity. Ensure your catalyst is fresh and has not been oxidized.

-

-

Suboptimal Ligand Choice: Ligands can significantly accelerate the reaction and allow for milder conditions.

-

Incorrect Base Selection: The strength and solubility of the base play a crucial role.

-

Recommendation: For non-polar solvents like toluene, potassium carbonate (K₂CO₃) can be effective. In polar aprotic solvents such as acetonitrile or DMF, cesium carbonate (Cs₂CO₃) is often the preferred base due to its higher solubility and reactivity.[8]

-

-

Unfavorable Reaction Temperature: Traditional Ullmann reactions often require high temperatures (upwards of 210°C), which can lead to side reactions and degradation.[4]

-

Recommendation: With the use of appropriate ligands, the reaction temperature can often be lowered to a more moderate range (e.g., 80-130°C).[7] It is crucial to optimize the temperature for your specific catalytic system.

-

-

Poor Reactant Purity: The presence of impurities in your starting materials (aryl halide and phenol) can inhibit the catalyst and lead to side reactions.

-

Recommendation: Ensure your reactants are of high purity. Recrystallize or distill the starting materials if necessary.

-

| Parameter | Recommendation | Rationale |

| Catalyst | CuI or CuBr | Higher solubility and reactivity compared to copper powder. |

| Ligand | N,N-dimethylglycine, Salicylaldoxime | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃ (in non-polar solvents), Cs₂CO₃ (in polar aprotic solvents) | Solubility and strength of the base are critical for reaction efficiency. |

| Temperature | 80-130°C (with ligand) | Optimization is key to balance reaction rate and minimize side reactions. |

| Reactants | High purity | Impurities can poison the catalyst and lead to byproducts. |

Question 2: I am observing significant formation of byproducts. What are they and how can I minimize them?

Side product formation is a common issue that complicates purification and reduces the yield of the desired this compound.

Common Byproducts and Mitigation Strategies:

-

Homo-coupling of the Aryl Halide: This results in the formation of a biaryl compound.

-

Cause: This side reaction is often promoted by high temperatures and the absence of a suitable ligand.

-

Mitigation: Employing a well-chosen ligand can favor the desired cross-coupling reaction over homo-coupling. Optimizing the reaction temperature to the lowest effective level can also help.

-

-

Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide is converted back to the corresponding arene.

-

Cause: This can occur in the presence of a hydrogen source and a catalytically active species. The solvent or trace water can sometimes act as a hydrogen donor.

-

Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize potential hydrogen sources.

-

-

Dimerization of the Phenol: This can occur under basic conditions.

-

Mitigation: Careful control of the base stoichiometry and reaction temperature can help to minimize this side reaction.

-

III. Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and starting materials.

Diagram of the Experimental Workflow:

Caption: A typical workflow for the Ullmann synthesis of this compound.

Materials:

-

2-Iodo-4-methylaniline

-

Phenol

-

Copper(I) iodide (CuI)

-

N,N-dimethylglycine (ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-4-methylaniline (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Reagent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[2]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromo-4-methylaniline instead of 2-iodo-4-methylaniline?

Yes, aryl bromides can be used in Ullmann couplings, but they are generally less reactive than aryl iodides.[7] You may need to use a more active catalytic system (e.g., a different ligand or a higher catalyst loading) or higher reaction temperatures to achieve a good yield.[7]

Q2: Is it possible to synthesize this compound using the Buchwald-Hartwig reaction?

While the Buchwald-Hartwig reaction is a powerful tool for C-N and C-O bond formation, its specific application for the synthesis of this compound is not as widely reported as the Ullmann condensation.[10][11] In principle, it should be possible by coupling an appropriate aryl halide with either 4-methyl-2-aminophenol or by coupling 2-bromo-4-methylaniline with phenol. Optimization of the palladium catalyst, ligand, and base would be necessary.[12]

Q3: My purified product is still showing impurities by NMR. What are the likely culprits and how can I remove them?

Persistent impurities can be challenging.

-

Possible Impurities: Unreacted starting materials, particularly if they have similar polarities to the product. Side products like the homo-coupled biaryl or the hydrodehalogenated starting material can also co-elute.

-

Purification Strategy:

-

Column Chromatography: If you are using column chromatography, try using a shallower solvent gradient to improve separation. Adding a small amount of triethylamine to the eluent can sometimes help with the chromatography of amines by reducing tailing on the silica gel.[9]

-

Recrystallization: This is an excellent technique for removing small amounts of impurities.[13] You may need to screen several solvent systems to find one that provides good differential solubility between your product and the impurities.

-

Acid-Base Extraction: As an amine, your product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can provide a purer product.

-

Diagram of Purification Strategy Logic:

Caption: Decision tree for the purification of this compound.

V. References

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]

-

Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

ResearchGate. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]

-

Google Patents. Production process for synthesizing 4-bromo-2-methylaniline.

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

PMC. A new method for the “ligation” of two aromatic rings has been achieved via synthesis of functionalized phenazines by double Buchwald-Hartwig cyclization of a variety of substituted bromoanilines. [Link]

-

Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

-

PMC. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]

-

Organic Syntheses Procedure. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]

-

Google Patents. Process for purification of 4, 4'-methylenedianiline.

-

ResearchGate. (PDF) Synthesis of 6-Anilino Derivatives of Benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. [Link]

-

ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. [Link]

-

PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

-

MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]

-

ResearchGate. Preparative chromatography for obtaining pure samples of rosaniline, magenta II, and new fuchsine. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-